molecular formula C9H16O3 B1338096 Ethyl 5-methyl-4-oxohexanoate CAS No. 54857-48-6

Ethyl 5-methyl-4-oxohexanoate

Cat. No. B1338096
CAS RN: 54857-48-6
M. Wt: 172.22 g/mol
InChI Key: CSUUSMNNCCFVEB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions. For instance, the synthesis of methyl 5S-(benzoyloxy)-6-oxohexanoate, an intermediate in leukotriene synthesis, is achieved using Schreiber's unsymmetrical ozonolysis protocol from 2-cyclohexen-1-one . Similarly, ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate is synthesized and its structure confirmed by various spectroscopic methods . These methods could potentially be adapted for the synthesis of Ethyl 5-methyl-4-oxohexanoate.

Molecular Structure Analysis

The molecular structure of compounds similar to Ethyl 5-methyl-4-oxohexanoate is often determined using X-ray diffraction (XRD), gas chromatography-mass spectrometry (GC-MS), elemental analysis, and nuclear magnetic resonance (NMR) spectroscopy . These techniques provide detailed information about the arrangement of atoms within the molecule and can be used to confirm the identity of the synthesized compound.

Chemical Reactions Analysis

The chemical reactions involving related compounds are diverse. For example, the Michael-Wittig reactions of methyl 3-oxo-4-(triphenylarsoranylidene)butanoate with substituted 2H-pyran-5-carboxylates lead to highly functionalized cyclohexenonedicarboxylates . Ethyl 4-halo-3-oxobutanoate reacts with diethyl malonate and other nucleophiles to give various substituted products . These reactions showcase the reactivity of the carbonyl group and the potential for nucleophilic addition or substitution, which could be relevant for Ethyl 5-methyl-4-oxohexanoate.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to Ethyl 5-methyl-4-oxohexanoate can be inferred from the literature. For instance, the synthesis of 5-ethyl-3-hydroxy-4-methyl-2(5H)-furanone reveals the influence of bases on the condensation reactions and the importance of the basicity of the bases used . The regioselective chlorination of a methyl group in a related ester demonstrates the specificity of chemical modifications that can be achieved under controlled conditions . These insights into the reactivity and stability of the compounds can help predict the behavior of Ethyl 5-methyl-4-oxohexanoate under various conditions.

Scientific Research Applications

Chemical Recycling of Polyethylene Terephthalate (PET)

Research on the chemical recycling of PET, often derived from post-consumer soft-drink bottles, highlights the role of various chemical processes in recovering valuable monomers. These processes include hydrolysis and glycolysis, where ethyl 5-methyl-4-oxohexanoate may serve as an intermediate or solvent in facilitating the breakdown of PET into its constituent monomers or transforming it into secondary value-added materials like unsaturated polyester resins or methacrylated oligoesters. These recycled products find applications in manufacturing coatings, paints, and other materials, contributing to waste reduction and resource conservation (Karayannidis & Achilias, 2007).

Ethylene Oxide Sterilization

Ethylene oxide (EO) sterilization, a method used for medical devices, showcases the application of ethyl 5-methyl-4-oxohexanoate in a related field. While the primary focus is on EO, the principles of using volatile organic compounds for sterilization processes highlight the potential for ethyl 5-methyl-4-oxohexanoate in similar applications, where its properties could be leveraged for sterilizing medical equipment or other sensitive items, ensuring safety and efficacy in healthcare settings (Mendes, Brandão, & Silva, 2007).

Biodiesel Production

The use of bioethanol as a reactant for biodiesel production, where ethyl 5-methyl-4-oxohexanoate could serve as a potential biofuel or intermediate, is under exploration. This application emphasizes the sustainability and energy independence benefits of using bio-based ethyl esters over traditional petrochemicals. The shift towards ethyl esters like ethyl 5-methyl-4-oxohexanoate in biodiesel production could enhance the environmental friendliness and renewability of fuel sources (Brunschwig, Moussavou, & Blin, 2012).

Biodegradation Studies

The biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater research may parallel studies on ethyl 5-methyl-4-oxohexanoate, considering their similar structures and potential environmental impacts. Understanding how such compounds degrade in the environment helps in assessing their long-term ecological effects and in developing strategies for remediation and pollution control (Thornton et al., 2020).

Safety And Hazards

Safety data sheets suggest that Ethyl 5-methyl-4-oxohexanoate may cause an allergic skin reaction and serious eye irritation . It is recommended to prevent the generation of vapor or mist, keep away from flames and hot surfaces, and take measures to prevent the build-up of electrostatic charge .

Relevant Papers One relevant paper titled “Biocatalytic ketone reduction—a powerful tool for the production of chiral alcohols—part I: processes with isolated enzymes” discusses the use of biocatalysts in the reduction of prochiral ketones, which could potentially include Ethyl 5-methyl-4-oxohexanoate .

properties

IUPAC Name

ethyl 5-methyl-4-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-4-12-9(11)6-5-8(10)7(2)3/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSUUSMNNCCFVEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60512452
Record name Ethyl 5-methyl-4-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60512452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-methyl-4-oxohexanoate

CAS RN

54857-48-6
Record name Ethyl 5-methyl-4-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60512452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 5-methyl-4-oxohexanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
GA Molander, C Alonso-Alija - The Journal of Organic Chemistry, 1998 - ACS Publications
… for the preparation of 4a [except that 4.0 mmol of SmI 2 was prepared from 661 mg (4.4 mmol) of Sm and 1.015 g (4.0 mmol) of I 2 ], 86 mg (0.50 mmol) of ethyl 5-methyl-4-oxohexanoate …
Number of citations: 70 0-pubs-acs-org.brum.beds.ac.uk
KA Parker, JJ Petraitis, RW Kosley Jr… - The Journal of Organic …, 1982 - ACS Publications
The reaction of a propargyl alcohol with an amide acetal affords enamine products, an allenic amide (a sigmatropic rearrangement product), or a product resulting from enamine …
Number of citations: 31 0-pubs-acs-org.brum.beds.ac.uk
JB Brogan - 1997 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
NA Arnista - 2021 - search.proquest.com
The zinc-mediated chain extension reaction has been previously developed to incorporate alkyl or aryl substituents at the β position of the chain-extended product. The incorporation of …
PW Ford - Australian Journal of Chemistry, 1974 - CSIRO Publishing
… (E) Ethyl 5-methyl-4-oxohexanoate (64%) from ethyl 3-chloroformylpropionoate and isopropylmagnesium iodide, bp 112-114"/20 mm (lit." 113-114/21 mm). Hydrolysis gave 5-methyl-4-…
Number of citations: 8 www.publish.csiro.au

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